4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one
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Overview
Description
4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the pyrazole moiety: This step involves the reaction of the pyridazinone intermediate with a pyrazole derivative, often under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the chloro group or the pyrazole ring, using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methyl-5-aminopyridazin-3(2H)-one
- 2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one
- 4-chloro-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one
Uniqueness
4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClN5O |
---|---|
Molecular Weight |
253.69 g/mol |
IUPAC Name |
4-chloro-2-methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyridazin-3-one |
InChI |
InChI=1S/C10H12ClN5O/c1-15-4-3-7(14-15)5-12-8-6-13-16(2)10(17)9(8)11/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
DSCCAKDQWRIOCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=C(C(=O)N(N=C2)C)Cl |
Origin of Product |
United States |
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